1-(2-Aminoethyl)cyclobutan-1-ol
Overview
Description
“1-(2-Aminoethyl)cyclobutan-1-ol” is an organic compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . It appears in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(2-aminoethyl)cyclobutanol . The InChI code for the compound is 1S/C6H13NO/c7-5-4-6(8)2-1-3-6/h8H,1-5,7H2 .Physical and Chemical Properties Analysis
“this compound” is an oil . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Stereoselective Synthesis and Structural Studies :
- Izquierdo et al. (2005) demonstrated the stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid, highlighting the structural rigidity of these molecules due to strong intramolecular hydrogen bonds forming cis-fused octane structural units (Izquierdo et al., 2005).
- Jiménez-Osés et al. (2006) conducted a conformational study of different 2-substituted cyclobutane-alpha-amino acid derivatives, combining experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods, revealing how the substituent at C2 modulates the conformational preference of the ring-puckering (Jiménez‐Osés et al., 2006).
Antimicrobial Applications :
- Baldwin et al. (1986) synthesized an unusual cyclobutanol containing dipeptide which showed enhanced antibacterial activity against Bacillus subtilis, indicating potential antimicrobial applications (Baldwin et al., 1986).
Chemical Reactions and Complex Formation :
- El-Sherif et al. (2003) investigated the complex-formation reactions of diaqua(2-picolylamine)palladium(II) with bio-relevant ligands, including amino acids and dicarboxylic acids, highlighting the relevance of cyclobutane derivatives in complex-formation reactions (El-Sherif et al., 2003).
Application in Peptide Synthesis :
- Torres et al. (2009) synthesized new bis(cyclobutane) beta-dipeptides from cis- and trans-2-aminocyclobutane-1-carboxylic acid, showing the predominance of eight-membered hydrogen-bonded rings in certain dipeptides, indicating their potential in peptide synthesis (Torres et al., 2009).
Biological Activity of Cyclobutane Derivatives :
- Dembitsky (2007) reviewed research on cyclobutane-containing alkaloids from terrestrial and marine species, confirming their antimicrobial, antibacterial, and anticancer activities (Dembitsky, 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(2-aminoethyl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-4-6(8)2-1-3-6/h8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLKXJUIICTWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309459 | |
Record name | 1-(2-Aminoethyl)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289648-07-2 | |
Record name | 1-(2-Aminoethyl)cyclobutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289648-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Aminoethyl)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminoethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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